Octathiocane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (rhombic)/

Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (monoclinic)/

Insoluble in water. Sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 mL), in toluene

Liquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °C; acetone dissolves 2.65% at 25 °C; methylene iodide dissolves 9.1% at 10 °C; chloroform dissolves about 1.5% at 18 °C

Soluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.

Solubility in water: none

Synonyms

Canonical SMILES

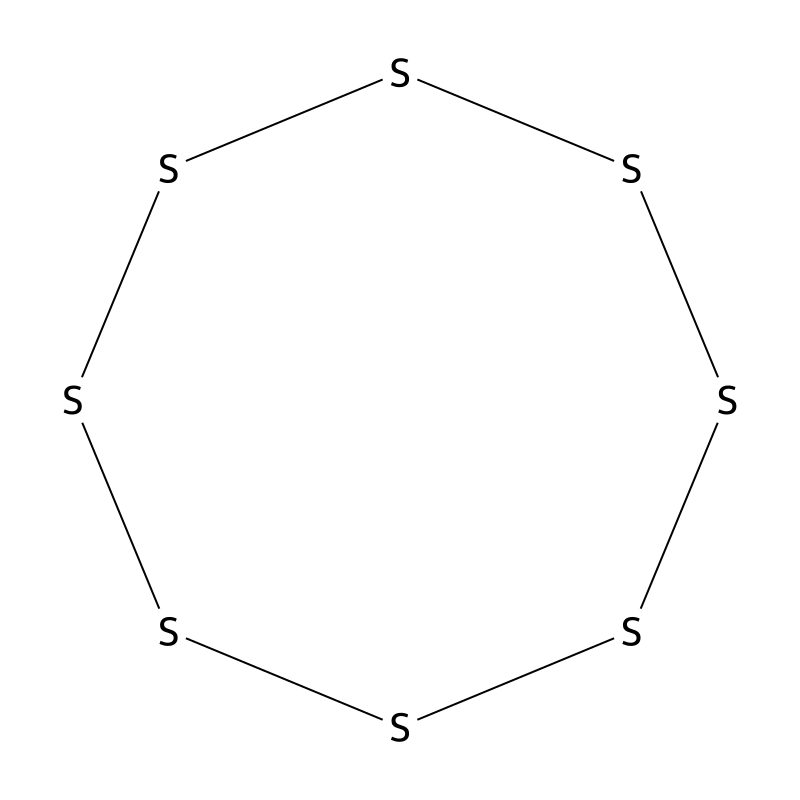

Quantitative Structural Data of Crown Cyclo-S₈

| Structural Feature | Value | Description |

|---|---|---|

| Molecular Formula | S₈ | Cyclic octasulfur molecule [1] |

| Ring Conformation | Puckered "Crown" | Non-planar, puckered ring structure [1] |

| S–S Bond Length | 203.7 pm | Length of each sulfur-sulfur bond [1] |

| S–S–S Bond Angle | 107.8° | Angle between three adjacent sulfur atoms [1] |

| Dihedral Angle | 98° | Angle defining the "puckering" of the ring [1] |

| Crystal System (α-S₈) | Orthorhombic | The most commonly encountered polymorph in nature [1] |

Experimental Characterization and Protocols

The crown conformation of cyclo-S₈ can be identified and studied using several analytical techniques. Here are the standard experimental protocols for its preparation and characterization.

Protocol 1: Crystallization of α-Sulfur (Orthorhombic S₈)

This protocol yields the most stable and commonly found form of cyclo-S₈ [1].

- Dissolution: Dissolve commercially available roll sulfur or flowers of sulfur in carbon disulfide (CS₂) at room temperature. A typical concentration is 35.5 g of sulfur per 100 g of CS₂ [1].

- Filtration: Filter the solution to remove any insoluble, polymeric sulfur components [1].

- Crystallization: Allow the filtered solution to evaporate slowly at ambient temperature.

- Harvesting: Collect the resulting greenish-yellow, orthorhombic crystals of α-S₈. The greenish-yellow color is characteristic of pure α-S₈; commercial samples often appear yellower due to traces of S₇ [1].

Protocol 2: Preparation of β-Sulfur (Monoclinic S₈)

This polymorph also consists of crown S₈ rings but is only stable above 95.3°C [1].

- Melting: Melt elemental sulfur.

- Crystallization: Allow the molten sulfur to crystallize at a temperature of 100°C.

- Quenching: Cool the crystallized product rapidly to slow down the conversion to the more stable α-sulfur [1].

- Note: The β-S₈ polymorph has a lower density and a monoclinic crystal structure, but the molecular S₈ ring retains the crown conformation [1].

Characterization Techniques

- X-ray Crystallography: This is the definitive method for determining the precise bond lengths, angles, and dihedral angles of the S₈ ring within a crystal lattice, confirming the crown structure [1].

- High-Performance Liquid Chromatography (HPLC): Sulfur allotropes, including cyclo-S₈, can be manipulated in solutions of organic solvents and analyzed by HPLC to confirm the presence and purity of the S₈ rings [1].

- Raman Spectroscopy: Used to characterize different sulfur allotropes and polymorphs based on their vibrational signatures [2].

Crown Conformation Molecular Diagram

The following diagram visualizes the puckered crown conformation of the cyclo-S₈ molecule, illustrating its atomic connectivity and three-dimensional structure.

(Diagram note: The diagram represents the puckered "crown" structure of the S₈ ring, with alternating sulfur atoms positioned on different planes to create the characteristic non-planar conformation.)

Importance and Research Context

Understanding the crown S₈ structure is vital in several research fields. In lithium-sulfur batteries, the breakdown of the S₈ ring upon discharge is a key electrochemical process. Research shows that using carbonate-based electrolytes can force a solid-phase reaction where S₈ transforms directly to Li₂S, avoiding problematic polysulfide intermediates and improving battery life [3]. In materials science, the γ-form of S₈ (rosickyite) has been stabilized in carbon fiber and tested as a cathode material, where it was observed to suppress polysulfide formation [1].

References

polymorphs of octathiocane alpha beta gamma sulfur

Fundamental Concepts of Octasulfur Polymorphs

Octasulfur (S₈), systematically named cyclo-octasulfur or octathiocane, is the most common allotrope of sulfur and is widely used in industrial chemistry [1]. It consists of rings of eight sulfur atoms in a crown conformation.

The substance is known to crystallize in several polymorphic forms, including the alpha (α)-sulfur, beta (β)-sulfur, and gamma (γ)-sulfur allotropes [1]. Understanding these solid forms is critical because different polymorphs can exhibit significant variations in physical and chemical properties, which directly impact the performance and processability of a material or active pharmaceutical ingredient (API) [2] [3].

The table below summarizes the general information available for these polymorphs.

| Polymorph | Stability & Formation Conditions | Key Characteristics |

|---|---|---|

| α-Sulfur | Information missing from search results | Information missing from search results |

| β-Sulfur | Stable between 96-115 °C at 100 kPa; formed by slow crystallization of liquid λ-sulfur [1]. | A monoclinic crystal form [1]. |

| γ-Sulfur | Obtained by quenching liquid λ-sulfur; the only known method to obtain pure γ-sulfur is crystallization from solution [1]. | A crystalline form distinct from α and β [1]. |

| λ-Sulfur | The liquid form of octasulfur [1]. | Not a solid polymorph. |

Experimental Protocols for Polymorph Characterization

For researchers, the identification and characterization of polymorphs are essential steps. Powder X-ray Diffraction (PXRD) is a primary, non-destructive technique extensively used for this purpose [2] [4]. The following workflow outlines a standard PXRD experiment for polymorph identification.

Workflow for PXRD-based polymorph identification.

Detailed PXRD Methodology

- Sample Preparation: The drug sample is comminuted into a fine powder. This is crucial as a finer powder facilitates the generation of more accurate and reproducible diffraction patterns [2].

- Data Collection: The powdered sample is placed in the PXRD instrument. A monochromatic X-ray beam (e.g., from a Copper anode producing Cu Kα radiation) is directed at the powder [4]. The X-rays interact with the crystal lattice and are scattered. The diffracted X-rays are collected by a detector at various angles [2].

- Data Interpretation: The interaction produces a diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for each crystal structure [2] [4]. Each polymorph will produce a distinct set of peaks based on its unique crystal lattice and the distances between planes of atoms (dhkl), as defined by Bragg's law:

nλ = 2dhklsinθ[4]. By comparing the diffraction patterns of unknown samples to reference standards, researchers can confirm the identity of the polymorphic form [2].

Advantages of PXRD in Polymorph Analysis

- High Resolution and Sensitivity: PXRD can distinguish between highly similar polymorphs and is effective for the quantitative analysis of polymorphic mixtures [2].

- Non-Destructive Analysis: The technique does not alter or destroy the sample, making it ideal for analyzing valuable solid-state drugs and formulations [2] [4].

- Broad Applicability: It provides reliable results for powdered drugs, tablet formulations, and other solid samples across various stages of research and quality control [2].

Key Implications for Drug Development

The control of polymorphism is not merely an academic exercise; it has direct and significant consequences in pharmaceutical development.

- Solubility and Bioavailability: Different polymorphs exhibit varying aqueous solubility due to differences in molecular packing. Polymorphs with looser molecular arrangements tend to have higher solubility, which can lead to faster drug release and higher bioavailability—a critical factor for therapeutic effectiveness [2].

- Stability: Polymorphs respond differently to environmental factors like temperature and humidity. Selecting a stable polymorph is essential for ensuring the drug's shelf life and maintaining its potency during storage and transportation [2].

- Regulatory and Manufacturing Control: Regulatory agencies require comprehensive polymorph characterization for new drug approvals [2]. During manufacturing, processes like grinding or tablet compression can induce unintended polymorphic transformations, necessitating real-time monitoring using techniques like PXRD to ensure product consistency and quality [2] [3].

Guidance for Further Research

To build a complete technical profile of octasulfur polymorphs, you may need to pursue the following avenues:

- Consult Specialized Databases: Deepen your research by searching crystallographic databases such as the Cambridge Structural Database (CSD) for published single-crystal structures of α-, β-, and γ-sulfur, which would contain precise unit cell parameters and atomic coordinates.

- Expand Technical Literature Search: Use academic search engines to find primary research articles on "sulfur polymorphism," "crystal structure of β-sulfur," or similar specific terms. Patents can also be a source of detailed synthetic procedures.

- Leverage Complementary Techniques: As noted in the search results, other techniques like Raman spectroscopy, Differential Scanning Calorimetry (DSC), and solid-state NMR are also used in conjunction with PXRD to provide a comprehensive understanding of polymorphic properties [2] [3].

References

- 1. Octasulfur - Wikipedia [en.m.wikipedia.org]

- 2. - X in Drug ray ... - Creative Biostructure Powder Diffraction Polymorph [creative-biostructure.com]

- 3. The Polymorphism of Drugs: New Approaches to the Synthesis of... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

solubility of octathiocane in different solvents

Understanding Octathiocane

Octasulfur (S₈), systematically named This compound, is the most common and stable allotrope of sulfur at room temperature [1].

- Chemical Structure: It consists of a crown-shaped ring of eight sulfur atoms [1].

- Physical Properties: It appears as vivid, yellow, translucent crystals. It has a melting point of 119 °C and a boiling point of 444.6 °C [1].

- Industrial Relevance: It is a major industrial chemical, recovered from volcanic sources and as a product of the Claus process in petroleum refineries [1].

Strategies for Solubility Investigation

In the absence of direct experimental data, here are two reliable pathways you can take to investigate its solubility.

Computational Prediction with Modern Tools

For preliminary screening, computational models can provide fast and reasonably accurate solubility predictions. A recent advance is the FASTSOLV model, designed specifically for predicting solubility in organic solvents at arbitrary temperatures [2].

- Model Capabilities: It predicts the logarithm of solubility (log S) and is reported to be highly accurate for new, unseen solutes [2].

- Accessibility: The model is open-source and freely accessible. You can use it via a Python package (

pip install fastsolv) or through a web interface atfastsolv.mit.edu[2]. - Application: You can input the SMILES string for cyclooctasulfur (

S1SSSSSSS1) [1] and your solvents of interest to obtain quantitative solubility estimates to guide your experimental planning.

Experimental Determination and Protocols

For definitive results, experimental measurement is essential. The table below outlines the core principles and challenges of solubility measurement, which are critical for designing your own protocol [3].

| Aspect | Description & Consideration |

|---|---|

| Solubility Types | Thermodynamic: Maximum amount of the most stable crystalline form in equilibrium with the solution. Kinetic (Precipitation): Concentration when a precipitate first appears; higher throughput but can overestimate true solubility [3]. |

| Key Challenges | Achieving true solid-solution equilibrium; ensuring the polymorphic form is consistent; avoiding supersaturation; preventing adsorption of the solute to filters or container surfaces [3]. |

| Measurement Techniques | Conventional shake-flask method; high-throughput assays using ultraviolet (UV) absorption, nephlometry, or Nuclear Magnetic Resonance (NMR) [3]. |

Proposed Experimental Workflow

Based on standard practices in the field, here is a logical workflow you could adopt for determining this compound's solubility. The following diagram maps out this proposed process.

A flowchart for determining this compound solubility, integrating computational and experimental methods.

Key Considerations for Your Research

When you proceed with your investigation, please keep the following points in mind:

- Solvent Selection: Start with solvents of varying polarity (e.g., carbon disulfide, toluene, alcohols) as sulfur's solubility is known to be high in non-polar solvents like CS₂.

- Temperature Control: Solubility is highly temperature-dependent. Ensure precise temperature control for both your equilibration steps and any analytical measurements [2] [3].

- Polymorphism: Be aware that octasulfur can crystallize in different polymorphic forms (α-sulfur, β-sulfur, γ-sulfur), which can have subtle differences in solubility. The characterization of the solid phase used is crucial [1] [3].

- Data Variability: Acknowledge that inter-laboratory measurements of solubility can have a standard deviation of 0.5 to 1.0 log units. This represents a practical limit on the discernible accuracy of any measurement or prediction [2].

References

recrystallization of sulfur from toluene carbon disulfide

Solvent Comparison and Selection

The table below compares key solvents for sulfur recrystallization. Carbon disulfide is noted for reference but is not recommended for general use due to significant hazards [1].

| Solvent | Sulfur Solubility (Cold) | Sulfur Solubility (Hot) | Boiling Point | Safety Notes | Advantages & Disadvantages |

|---|

| Xylene | ~30 g/L (at 30°C) [1] | ~170 g/L (at 87°C) [1] | ~140°C [1] | Flammable, harmful if inhaled or on skin [1] | Advantages: High boiling point allows dissolution of more sulfur; cheap and easily available [1]. Disadvantages: Requires good ventilation or a fume hood [1]. | | Toluene | Information Missing | Similar to xylene at same temperature [1] | ~110°C [1] | Flammable, harmful if inhaled or on skin [1] | Advantages: Effective solvent for sulfur [1]. Disadvantages: Lower boiling point than xylene, thus less sulfur can be dissolved per volume [1]. | | Carbon Disulfide | Very soluble [1] | Very soluble [1] | ~46°C | Highly flammable, highly toxic [1] | Advantages: Excellent solvent for sulfur at room temperature [1]. Disadvantages: High toxicity and fire risk make it a poor candidate for recrystallization [1]. |

Detailed Experimental Protocol: Sulfur Recrystallization from Xylene

This protocol is adapted from a comprehensive guide and is the recommended method for its safety and efficacy [1].

Supplies

- Sulfur powder: 9 g [1]

- Xylene: 75 mL [1]

- Equipment: 250 mL conical flask, hotplate with magnetic stirrer, thermometer, stir bar, aluminum foil, filter paper, glass funnel [1].

Step-by-Step Procedure

- Safety Precautions: Perform all steps in a well-ventilated area or a fume hood. Xylene is highly flammable and its vapors are harmful. Do not use open flames. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses [1].

- Dissolution: Place a stir bar and 9 g of sulfur powder into the 250 mL conical flask. Add 75 mL of xylene. Cover the flask loosely with aluminum foil to minimize vapor escape while preventing pressure buildup. Place the flask on the hotplate. With stirring, heat to 130-150°C until the sulfur completely dissolves, forming a bright yellow solution. Do not exceed 130°C as this is close to xylene's boiling point [1].

- Hot Filtration (Optional): If using non-lab grade sulfur that leaves insoluble impurities, perform a hot gravity filtration. Warm the funnel and filter paper first to prevent premature crystallization of sulfur, which can clog the filter. Do not use vacuum filtration [1].

- Crystallization: Allow the solution to cool slowly to room temperature, undisturbed. Rhombic crystals of α-sulfur will form. For higher yield, you may place the flask in an ice bath after it reaches room temperature. Do not use a refrigerator, as it is not designed for solvents [1].

- Product Isolation: Once crystallization is complete, carefully decant the leftover xylene. Collect the crystals via vacuum filtration. Rinse the crystals with a small amount of fresh, cold xylene to remove impurities. Allow the crystals to dry on the filter paper by drawing air through them or by evaporating the remaining solvent [1].

- Yield Calculation: Weigh the dried, purified sulfur crystals. The expected yield is approximately 80% [1].

Application Note: Toluene-Based Method

The procedure for toluene is similar to that for xylene, with one critical adjustment [1]:

- Temperature Control: Since toluene has a lower boiling point (~110°C), the dissolution temperature must be carefully controlled below this point. This lower operating temperature means that, for a given volume of solvent, less sulfur can be dissolved compared to xylene [1].

Critical Safety Notes

- Ventilation is Mandatory: All procedures must be conducted in a well-ventilated area or fume hood due to solvent vapors [1].

- Heating Precautions: Never heat the system in a closed container to avoid explosion risks [1].

- Carbon Disulfide Warning: Due to its high toxicity (toxicological properties similar to benzene) and extreme flammability, carbon disulfide is not recommended for routine recrystallization [1].

Research Context: Sulfur Infiltration in Battery Cathodes

Recent research on lithium-sulfur batteries compares different physical sulfur infiltration methods. While not classical recrystallization, the dissolution-crystallization (DC) method is relevant. The table below summarizes the performance of these methods for context.

| Infiltration Method | Key Characteristics | Reported Initial Discharge Capacity | Capacity Retention |

|---|---|---|---|

| Ball Milling (BM) | Dry, physical mixing; most balanced performance [2] | 816 mAh g⁻¹ [2] | 68% [2] |

| Dissolution-Crystallization (DC) | Uses solvent (e.g., CS₂) to dissolve sulfur for incorporation [2] | Information Missing | ~60% [2] |

| Melt Diffusion (MD) | Heats sulfur above its melting point for infusion [2] | Information Missing | ~60% [2] |

| Chemical Precipitation (ChP) | Involves a chemical reaction to precipitate sulfur [2] | Information Missing | 55% [2] |

Workflow Visualization

The following diagram illustrates the decision-making workflow for selecting a recrystallization method, based on the information presented above.

Protocol Notes

- Solvent Recovery: The xylene decanted after crystallization can be saved and reused for future recrystallization, reducing waste and cost [1].

- Crystal Form Control: The crystalline form (allotrope) of sulfur can be controlled by temperature. Heating sulfur above 95.3°C during dissolution favors the formation of β-sulfur (needle-like crystals) upon rapid cooling. Keeping the dissolution temperature below 95.3°C and cooling slowly favors the formation of α-sulfur (rhombic crystals) [1].

- Purity vs. Yield: Using an ice bath increases yield but may decrease purity, as it can trap more impurities within the rapidly forming crystals. Slow cooling generally produces purer, larger crystals [1].

References

Chemical Background of Polymeric Sulfur and Cyclooctasulfur

To establish a foundation for the protocol, it is essential to understand the relationship between the different sulfur allotropes.

- Cyclooctasulfur (S₈): This is the most common and thermodynamically stable form of sulfur at room temperature, forming orthorhombic crystals [1]. It is a ring-shaped molecule [2].

- Polymeric Sulfur (Catenasulfur, S∞): When molten sulfur is heated above 160°C, it undergoes polymerization, becoming a highly viscous liquid composed of long helical chains of sulfur atoms [1]. If this viscous melt is rapidly quenched (e.g., by pouring into cold water), it solidifies into a rubbery, plastic form of sulfur that is metastable at room temperature [1].

The process of "thermal decomposition of polymeric sulfur to cyclooctasulfur" is essentially the depolymerization of these metastable chains and their re-organization into the stable S₈ rings.

Suggested Experimental Workflow

Based on general principles of polymer and thermal analysis, the following workflow outlines the key steps for studying this transformation. You would need to develop specific parameters (e.g., temperatures, heating rates) through experimentation.

Recommended Characterization Techniques

The following thermal and structural analysis methods are critical for monitoring the decomposition and transformation process. These are standard techniques referenced in materials science literature [3] [4].

| Technique | Primary Measurable Parameters | Utility in Studying Sulfur Transformation |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss, decomposition onset temperature, thermal stability [4]. | Determines the temperature at which polymeric sulfur decomposes and loses mass, confirming stability up to ~220°C [3]. |

| Differential Scanning Calorimetry (DSC) | Glass transition (T𝑔), melting point, crystallization temperature, reaction enthalpies [4]. | Identifies the endothermic melting of S₈ rings (~115-120°C) and exothermic crystallization of polymeric sulfur back to S₈ [1]. |

| Powder X-ray Diffraction (PXRD) | Crystalline phases, atomic structure, amorphous content [3]. | Distinguishes between the amorphous pattern of polymeric sulfur and the sharp diffraction peaks of crystalline cyclooctasulfur [3]. |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure, crystal formation [3]. | Visualizes the appearance of sulfur microcrystals as the polymeric material transforms into the cyclic S₈ form [3]. |

Practical Considerations & Challenges

Working with polymeric sulfur involves specific challenges that your protocols should address:

- Metastability: The plastic, polymeric form is metastable and will spontaneously revert to the orthorhombic S₈ form over time (from days to a month) [1]. Experimental timelines should account for this.

- Temperature Control: The polymerization and depolymerization processes are highly temperature-dependent [1]. Precise control of heating rates and maximum temperatures during both the synthesis of the polymeric precursor and its subsequent thermal analysis is crucial for reproducible results.

- Sample Purity: The presence of impurities can significantly accelerate the breakdown of metastable sulfur allotropes like S₆, and likely affects polymeric sulfur as well [1]. The purity of starting materials should be documented.

References

- 1. sciencedirect.com/topics/chemistry/ cyclooctasulfur [sciencedirect.com]

- 2. | CAS#:10544-50-0 | Chemsrc cyclooctasulfur [chemsrc.com]

- 3. Mechanical and Electrical Properties of Sulfur -Containing Polymeric ... [bohrium.com]

- 4. 17 Thermal Manufacturers in 2025 | Metoree Analysis Equipment [us.metoree.com]

octathiocane extraction from Acid Mine Drainage AMD

Introduction and Scientific Basis

Octathiocane (S₈), the commercially valuable and pharmaceutically active form of sulfur, can be precipitated from Acid Mine Drainage (AMD) under specific reducing conditions. Its extraction is economically attractive for cosmetic and pharmaceutical applications as an antiseptic and disinfectant [1]. The process relies on the microbial reduction of sulfate in AMD to sulfide, which subsequently precipitates as elemental sulfur in basic reducing environments like wetlands [1].

The core chemical process involves the oxidation of pyrite (FeS₂), the primary sulfide mineral in mine waste. This oxidation, catalyzed by bacteria like Acidithiobacillus ferrooxidans, releases acidity, ferrous iron (Fe²⁺), and sulfate (SO₄²⁻) [2] [3]. The general reaction sequence is as follows:

- Initial Oxidation:

2FeS₂ + 7O₂ + 2H₂O → 2Fe²⁺ + 4SO₄²⁻ + 4H⁺ - Iron Oxidation:

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O - Further Pyrite Oxidation & Hydrolysis: Fe³⁺ further oxidizes pyrite and hydrolyzes to form ferric hydroxide (Fe(OH)₃), releasing more acidity [2].

Predictive Modeling for Sulfate Estimation

Accurate prediction of sulfate levels is crucial for designing efficient extraction experiments. Traditional analytical methods are often time-consuming, expensive, and result in missing data points [1]. Machine Learning (ML) provides a fast, cost-effective alternative.

Recommended ML Protocol

- Data Collection & Preprocessing: Gather a historical AMD water quality dataset. Key parameters must include Sulfate (mg/L), Iron (mg/L), Temperature (°C), and Total Dissolved Solids (mg/L), as these are highly correlated to sulfate levels [1]. Clean the data by handling missing values and outliers.

- Model Training & Evaluation:

- Train a suite of individual ML regressors, including Linear Regression (LR), LASSO, Ridge, K-Neighbors, Support Vector Regression, Decision Tree, and Random Forest.

- Evaluate models using Mean Squared Error (MSE), Mean Absolute Error (MAE), and R-squared (R²).

- Ensemble Stacking:

- Select the top 7 best-performing individual models.

- Use a Linear Regression model as a meta-learner to combine the predictions of these base models optimally [1].

- Validation: Validate the final Stacking Ensemble model on a held-out test set to confirm its predictive performance before deployment.

Extraction and Remediation Workflow

The following diagram illustrates the core workflow from AMD formation to this compound extraction, integrating predictive modeling and remediation strategies.

Detailed Experimental Protocols

Protocol 1: AMD Source Mitigation via Engineered Covers The objective is to prevent AMD formation at its source by limiting oxygen and water contact with sulfide-bearing tailings [3] [4].

- Material Selection: Use locally available low-permeability materials such as compacted clay, or synthetic geomembranes [3].

- Site Preparation: Grade the surface of the tailings pile to ensure uniform compaction and drainage.

- Cover Installation: Place a minimum 30 cm layer of compacted clay over the tailings. Alternatively, install a certified HDPE geomembrane.

- Vegetative Layer (Optional): Add a topsoil layer and seed with native, acid-tolerant plant species to prevent erosion.

- Performance Monitoring: Install piezometers and groundwater monitoring wells to track water table levels and water quality (pH, sulfate, conductivity) quarterly [4].

Protocol 2: Sulfate Removal via Chemical Precipitation The objective is to actively treat AMD by raising its pH and precipitating metals and sulfate, creating favorable conditions for subsequent this compound recovery.

- Reagent Preparation: Prepare a 10% (w/v) slurry of hydrated lime (Ca(OH)₂) or limestone (CaCO₃) in deionized water [3].

- Rapid Mix: In a stirred tank reactor, add the alkaline slurry to a known volume of AMD while mixing rapidly (150-200 rpm) to achieve a target pH of 9.0-10.5.

- Flocculation & Sedimentation: Reduce mixing speed to 20-40 rpm. Add a anionic polymer flocculant (e.g., 0.5 mg/L) to promote the formation of larger settleable flocs (e.g., gypsum, metal hydroxides). Allow the mixture to settle for 2-4 hours [3].

- Sludge Handling: Decant the treated supernatant and dewater the settled sludge via filter press. Analyze the supernatant for residual sulfate and metal concentrations.

Protocol 3: this compound Precipitation in a Bioreactor The objective is to reduce sulfate to sulfide and precipitate this compound in a controlled, basic reducing environment.

- Bioreactor Setup: Use a sealed, baffled reactor with ports for sampling, gas inlet/outlet, and pH/ORP probes. Sparge the system with nitrogen gas to establish an anaerobic environment (ORP < -100 mV).

- Inoculation and Feeding: Inoculate the reactor with sulfate-reducing bacteria (e.g., Desulfovibrio species) and feed with a carbon source (e.g., lactate, ethanol) and the treated AMD effluent from Protocol 2.

- pH Control: Maintain the reactor pH at 8.0-8.5 using a bicarbonate buffer (e.g., NaHCO₃) to favor the precipitation of elemental sulfur (S₈) over dissolved hydrogen sulfide (H₂S) [1].

- Product Harvesting: After a suitable retention time (e.g., 5-10 days), collect the precipitated this compound by centrifugation or filtration. Wash the product with deionized water and dry at low temperature (<40°C).

Analytical and Quality Control Methods

| Analysis | Recommended Method | Quality Control |

|---|---|---|

| Sulfate (SO₄²⁻) | Ion Chromatography (IC) | Use certified reference materials (CRMs) [1] |

| Iron Speciation (Fe²⁺/Fe³⁺) | Spectrophotometry (Ferrozine assay) | Calibrate with standard curves |

| Elemental Sulfur (S₈) | High-Performance Liquid Chromatography (HPLC) | Validate method with pure S₈ standard |

| General Water Quality | pH, EC, TDS meters | Daily calibration of probes |

Conclusion and Future Prospects

This protocol outlines a robust methodology for predicting sulfate levels and extracting valuable this compound from AMD. The integration of advanced machine learning for process optimization and the use of circular economy principles by employing waste materials for treatment [5] represent the future of sustainable mining-related waste management.

References

- 1. Comparison of individual and ensemble machine learning models for... [link.springer.com]

- 2. - IMWA Acid | Portugal & Spain Mine Drainage 2025 [imwa2025.info]

- 3. and Control... | IntechOpen Acid Mine Drainage Treatment [intechopen.com]

- 4. Mitigating Acid ( Mine ) from Tailings. - Drainage Doc AMD Mining [miningdoc.tech]

- 5. Remediation potential of mining , agro-industrial, and urban wastes... [nature.com]

Application Notes and Protocols: Machine Learning Prediction of Sulphate Levels in Acid Mine Drainage for Octathiocane Extraction

Introduction

Acid Mine Drainage (AMD) represents a significant environmental challenge worldwide, characterized by its low pH and high concentrations of sulphate and heavy metals. The prediction of sulphate levels in AMD is crucial for environmental management and resource recovery, particularly for extracting octathiocane (S₈), the commercially valuable form of elemental sulfur with applications in pharmaceutical and industrial sectors. Traditional methods for sulphate quantification, including turbidity measurements, ion chromatography, and spectrophotometry, are time-consuming, expensive, and require specialized equipment and hazardous chemicals [1]. These limitations often result in missing sulphate concentration data in large AMD datasets, hampering efforts to design efficient this compound extraction processes.

Machine learning (ML) approaches offer a transformative solution to these challenges by leveraging patterns in existing water quality data to predict sulphate levels rapidly and accurately. The application of ML in this context serves dual purposes: environmental monitoring of contaminated sites and enabling valuable resource recovery from waste streams. Research has demonstrated that ensemble ML methods can achieve exceptional accuracy in predicting sulphate concentrations, facilitating the design of experiments aimed at optimizing this compound extraction through computational tools like PHREEQC or Geochemist's Workbench [1]. This document presents detailed application notes and experimental protocols for implementing ML-based sulphate prediction in AMD, specifically tailored to support this compound recovery initiatives.

Table 1: Comparison of Traditional Analytical Methods vs. Machine Learning for Sulphate Prediction

| Aspect | Traditional Methods | Machine Learning Approach |

|---|---|---|

| Time Requirements | Hours to days per sample | Near-instant predictions once model trained |

| Equipment Needs | Specialized laboratory equipment | Standard computing resources |

| Chemical Usage | Hazardous chemicals required | No chemical consumption |

| Cost per Analysis | High (reagents, maintenance) | Low after initial development |

| Data Gap Handling | Limited by sampling frequency | Can interpolate between sampling points |

| Scalability | Limited by analytical capacity | Highly scalable to multiple sites |

Methods - Data Collection & Preprocessing

Water Quality Parameters

Comprehensive data collection forms the foundation of reliable ML models for sulphate prediction. Research indicates that several key parameters show significant correlation with sulphate concentrations in AMD and should be prioritized for measurement. Temperature, Total Dissolved Solids (TDS), and iron concentration have been identified as highly correlated with sulphate levels, with iron demonstrating a particularly strong positive linear correlation that reflects its role in pyrite oxidation processes [1]. Additional parameters that enhance prediction accuracy include pH, electrical conductivity, redox potential, and concentrations of other metals commonly found in AMD such as aluminum, manganese, zinc, and copper.

The data collection protocol should encompass both untreated and treated AMD samples to ensure model applicability across different stages of AMD management. For each sample, precise geographical coordinates, sampling date and time, and relevant meteorological conditions preceding sampling (particularly precipitation events) should be recorded as these factors influence AMD composition. Field measurements should include temperature, pH, electrical conductivity, and TDS using calibrated portable instruments, while additional parameters require laboratory analysis following standard methods [1]. The recommended sample size for robust model development exceeds 1,000 observations with comprehensive coverage of seasonal variations and flow conditions.

Data Preprocessing and Quality Control

Data preprocessing is critical for ensuring dataset quality before model training. The protocol should include:

- Missing data imputation using k-nearest neighbors (KNN) algorithm for parameters with less than 15% missing values

- Outlier detection using isolation forests or interquartile range (IQR) methods

- Data normalization using StandardScaler or MinMaxScaler to ensure all features contribute equally to model training

- Train-test splitting with stratified sampling to maintain distribution consistency (typically 70-80% for training, 20-30% for testing)

- Feature selection using correlation analysis and recursive feature elimination to identify the most predictive parameters

Table 2: Key Water Quality Parameters for Sulphate Prediction

| Parameter | Unit | Measurement Method | Expected Range in AMD | Significance |

|---|---|---|---|---|

| Sulphate | mg/L | Ion Chromatography | 100-10,000 | Target variable |

| Iron | mg/L | ICP-AES | 1-1,000 | Strong positive correlation with sulphate |

| pH | - | Electrode | 2.0-6.5 | Influences sulphate speciation |

| Total Dissolved Solids | mg/L | Gravimetric | 500-15,000 | High correlation with sulphate |

| Electrical Conductivity | μS/cm | Probe | 1,000-20,000 | Proxy for ionic strength |

| Temperature | °C | Thermometer | 5-30 | Affects oxidation kinetics |

| Redox Potential | mV | ORP Electrode | -200 to +600 | Indicates oxidation state |

Methods - ML Model Development

Individual Algorithm Selection and Configuration

Multiple machine learning algorithms have been evaluated for sulphate prediction in AMD, with varying degrees of success. The recommended individual regressors include Linear Regression (LR), Least Absolute Shrinkage and Selection Operator (LASSO), Ridge Regression (RD), Elastic Net (EN), K-Nearest Neighbors (KNN), Support Vector Regression (SVR), Decision Trees (DT), Extreme Gradient Boosting (XGBoost), Random Forest (RF), and Multi-Layer Perceptron Artificial Neural Networks (MLP) [1]. Each algorithm captures different patterns in the data, with tree-based methods particularly effective for handling nonlinear relationships between water quality parameters and sulphate concentrations.

For optimal performance, specific hyperparameter tuning is essential. The protocol recommends using Bayesian optimization with 5-fold cross-validation to identify ideal parameter sets. For Random Forest, critical parameters include n_estimators (200-500), max_depth (10-30), and min_samples_split (2-5). For XGBoost, key parameters are learning_rate (0.01-0.3), max_depth (6-12), and subsample (0.8-1.0). Neural networks typically perform best with 2-3 hidden layers, ReLU activation functions, and Adam optimizers with learning rate scheduling [1]. Each model should be evaluated using multiple metrics including Mean Squared Error (MSE), Mean Absolute Error (MAE), and R² values to ensure comprehensive performance assessment.

Ensemble Learning Strategies

Ensemble learning methods consistently outperform individual algorithms for sulphate prediction in AMD by combining the strengths of multiple models. Research demonstrates that stacking ensemble (SE-ML) approaches that integrate seven of the best-performing individual models through a meta-learner achieve exceptional prediction accuracy, with reported performance metrics of MSE = 0.000011, MAE = 0.002617, and R² = 0.9997 [1]. The stacking methodology involves training diverse base models on the dataset, then using their predictions as input features for a meta-learner model that learns to optimally combine them.

The recommended ensemble protocol implements a two-layer structure:

- Base Layer: Includes RF, XGBoost, SVR, MLP, KNN, Gradient Boosting, and LASSO models

- Meta-Layer: Employs Linear Regression or Ridge Regression as the meta-learner

Surprisingly, research indicates that including lower-performing models in the stack does not adversely affect predictive performance, suggesting that diversity in base models may be more important than individual model quality [1]. The ensemble approach is particularly valuable for handling the complex, nonlinear relationships in AMD chemistry and provides robust predictions across varying water compositions.

Model Optimization and Validation

Comprehensive model validation is essential to ensure predictive reliability before deployment. The protocol recommends nested cross-validation with an outer loop of 5 folds and an inner loop of 3 folds for hyperparameter optimization. This approach provides unbiased performance estimation while preventing data leakage. Additionally, temporal validation should be employed when time-series data is available, where models are trained on historical data and tested on more recent samples to assess temporal generalizability.

Feature importance analysis should be conducted using permutation importance and SHAP (SHapley Additive exPlanations) values to interpret model predictions and validate that identified relationships align with geochemical principles. For instance, the strong positive correlation between iron and sulphate concentrations should be reflected in feature importance rankings, confirming the role of pyrite oxidation in sulphate generation [1]. Models should also be tested for extrapolation capability beyond the training data range to determine applicable concentration boundaries.

Table 3: Machine Learning Model Performance Comparison

| Model | MSE | MAE | R² | Training Time | Inference Speed |

|---|---|---|---|---|---|

| Stacking Ensemble | 0.000011 | 0.002617 | 0.9997 | Medium | Fast |

| Random Forest | 0.000154 | 0.008432 | 0.9952 | Fast | Very Fast |

| XGBoost | 0.000132 | 0.007893 | 0.9961 | Medium | Very Fast |

| Neural Network | 0.000215 | 0.010254 | 0.9885 | Slow | Fast |

| Support Vector Regression | 0.000298 | 0.012876 | 0.9821 | Medium | Medium |

| Decision Tree | 0.000541 | 0.018543 | 0.9654 | Very Fast | Very Fast |

Protocol - Experimental Validation

This compound Extraction and Analytical Methods

Experimental validation is crucial to confirm the practical utility of ML-predicted sulphate levels for this compound extraction. The extraction protocol leverages the natural reduction of sulphate to this compound, which precipitates in basic reducing environments such as constructed wetlands [1]. For laboratory-scale validation, prepare synthetic AMD solutions based on ML-predicted sulphate concentrations, adjusting pH to 8.5-9.0 using sodium hydroxide or calcium carbonate to create favorable conditions for sulphate reduction.

Sulphate reduction is facilitated by introducing sulphate-reducing bacteria (e.g., Desulfovibrio species) or chemical reducing agents in anaerobic conditions maintained with nitrogen purging. Incubate the mixtures at 30°C for 72 hours, monitoring redox potential to ensure values remain below -100 mV. Collect the precipitated this compound by vacuum filtration using 0.45 μm membrane filters, and confirm identity through characterization techniques including:

- X-ray Diffraction (XRD) to confirm crystalline structure matching reference this compound patterns

- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm

- Raman Spectroscopy to identify characteristic S₈ ring vibrations

- Melting Point Determination (confirmed at 119°C for pure this compound) [2]

Compare the actual yield of this compound from synthetic AMD solutions against predictions based on ML-predicted sulphate levels to validate the end-to-end workflow.

Implementation & Computational Setup

Hardware and Software Requirements

Computational infrastructure requirements vary based on project scale. For individual research or small-scale monitoring, a workstation with 16-32 GB RAM, multi-core processor (Intel i7/i9 or AMD Ryzen 7/9), and GPU (NVIDIA RTX 3060 or higher) suffices. For large-scale or operational implementation, high-performance computing clusters with multiple GPUs (such as AMD MI300X) provide significantly accelerated model training and inference [3]. Cloud-based solutions like Google Colab Pro or Amazon SageMaker offer accessible alternatives without substantial hardware investment.

The recommended software environment utilizes Python 3.8+ with key libraries including scikit-learn (1.3+), XGBoost (1.7+), TensorFlow (2.12+) or PyTorch (2.0+), Pandas (2.0+), NumPy (1.24+), and Matplotlib (3.7+). For containerized deployment, Docker with ROCm support (for AMD hardware) or CUDA toolkit (for NVIDIA hardware) ensures environment consistency. The REINVENT4 platform, though primarily for molecular design, provides useful implementation patterns for chemical applications [3].

Machine Learning Workflow Implementation

The complete ML implementation workflow encompasses data ingestion, preprocessing, model training, validation, and deployment. The following Graphviz visualization illustrates this integrated process:

For performance optimization, implement PyTorch's Automatic Mixed Precision (AMP) to accelerate training on supported GPUs, which has demonstrated 10-60% training time reductions in similar chemical informatics applications [3]. The model deployment should include a REST API with input validation for water quality parameters and output of sulphate predictions with confidence intervals. Continuous monitoring of model drift and periodic retraining with new data ensures long-term predictive accuracy.

Results & Discussion

Performance Analysis and Real-World Applicability

The stacking ensemble model demonstrates exceptional performance for sulphate prediction in AMD, achieving near-perfect R² values of 0.9997 with extremely low error rates (MSE = 0.000011, MAE = 0.002617) [1]. This remarkable accuracy enables reliable prediction of sulphate levels without resource-intensive laboratory analyses, addressing the critical data gap that has hampered this compound extraction initiatives. The implementation of this ML approach reduces sulphate quantification time from days to seconds while eliminating the need for hazardous chemicals typically employed in traditional analytical methods.

The strong positive correlation between iron and sulphate concentrations confirmed by feature importance analysis aligns with established geochemical principles of pyrite oxidation, providing scientific validation of the model's decision logic [1]. This correlation also offers practical value for field applications, as iron concentrations can be measured more rapidly and economically than sulphate, providing a potential proxy for initial screening. The minimal performance difference between ensembles containing only top-performing models versus those including weaker models suggests that ensemble diversity contributes significantly to prediction robustness, possibly through complementary error correction.

Implications for Resource Recovery and Environmental Management

The integration of ML-predicted sulphate data with extraction simulations in tools like PHREEQC creates new opportunities for sustainable resource recovery from wastewater streams. By accurately predicting sulphate concentrations without extensive sampling and analysis, researchers can efficiently design and optimize this compound extraction processes, transforming environmental liabilities into valuable commodities [1]. The precipitated this compound has significant commercial value as the pharmaceutically active form of sulfur, widely used in cosmetic applications as an antiseptic and disinfectant [1].

Beyond resource recovery, this ML framework supports improved environmental management of AMD-impacted sites through continuous monitoring capabilities. The real-time sulphate prediction enables rapid detection of contamination events and more efficient operation of treatment facilities. The methodology is transferable to various industrial wastewater streams with high sulphate content, expanding its potential environmental and economic benefits. Future developments could integrate this approach with robotic sampling systems and real-time sensor networks for fully automated AMD monitoring and management platforms.

Conclusion

Machine learning-based prediction of sulphate levels in Acid Mine Drainage represents a significant advancement over traditional analytical methods, enabling accurate, rapid, and cost-effective assessment essential for this compound extraction initiatives. The stacking ensemble approach combining multiple ML algorithms achieves exceptional predictive accuracy, facilitating the design and optimization of resource recovery processes. This methodology transforms AMD from an environmental challenge into a potential source of valuable sulfur-based compounds while supporting improved monitoring and management of contaminated sites. The implemented protocols provide researchers and environmental professionals with comprehensive guidelines for deploying these techniques in both research and operational contexts.

References

octathiocane catalytic processes hydrogen sulfide decomposition

Catalytic Technologies for H₂S Decomposition

Hydrogen sulfide (H₂S) is a toxic by-product from industrial processes like natural gas sweetening and oil refining. Its decomposition into hydrogen (H₂) and sulfur (S) is thermodynamically challenging but valuable for producing clean hydrogen and recovering sulfur resources [1] [2].

The table below summarizes different catalytic approaches for H₂S decomposition:

| Catalyst Type | Example Catalysts | Typical Reaction Conditions | Key Performance Metrics | Notes & Mechanisms |

|---|---|---|---|---|

| Cobalt-doped Mesostructured | Co/SBA-15 (with Co/Si molar ratios of 0.01, 0.05, 0.10) [3] | Temperature: 400-800 °C; Atmospheric pressure; Continuous flow [3] | Conversion at 800°C: 28.4% (0.01), 29.5% (0.05), 38.0% (0.10); Activation Energy: 51 kJ/mol for 0.10Co-SBA-15 [3] | Cobalt incorporates into silica structure; transforms into sulfurated CoS phase during reaction; high stability [3]. |

| Activated Carbon-Supported | Sawdust-based Activated Carbon (AC), Fe@AC, W@AC [4] | Information not explicitly specified in search results. | H₂S conversion close to thermodynamic equilibrium; forms CS₂, CO, CO₂ byproducts; Phosphorus in AC structure enhances activity [4]. | XPS shows formation of WS₂ on spent W-catalyst and elemental sulfur on spent Fe-catalyst [4]. |

| Metal-based (Low-Temp) | Stainless steel chips (0.1-0.2 mm thick) [5] | Temperature: 0-35°C; Modular reactor with 6-12 units [5]. | Hydrogen content in output gas: >75 vol.% [5]. | Combined with sulfur sorbent (e.g., γ-Al₂O₃); requires periodic sulfur desorption with N₂ at 140-160°C [5]. |

| Photocatalytic | Various semiconductors (e.g., CdS, modified TiO₂) [2] | Uses light energy (e.g., solar) instead of thermal energy [2]. | More thermodynamically accessible than water splitting; challenge lies in catalyst design for visible light [2]. | Aims for direct solar-to-chemical energy conversion; catalyst instability (e.g., CdS photocorrosion) is an issue [2]. |

Detailed Experimental Protocols

Due to the absence of specific protocols for octathiocane, here are detailed methodologies for two representative catalytic systems from the literature.

Protocol 1: Cobalt-doped SBA-15 Catalysts for Thermal Decomposition

This protocol is adapted from a study using catalysts synthesized by the Evaporation-Induced Self-Assembly (EISA) method [3].

1. Catalyst Synthesis (EISA Method)

- Precursor Solution: Prepare a homogeneous solution with tetraethyl orthosilicate (TEOS) as the silica source and cobalt nitrate (Co(NO₃)₂·6H₂O) as the metal precursor, achieving Co/Si molar ratios of 0.01, 0.05, and 0.10.

- Self-Assembly & Aging: Combine the precursor solution with a structure-directing triblock copolymer (e.g., P123) under acidic conditions. Allow the mixture to undergo evaporation-induced self-assembly at room temperature for 24 hours.

- Thermal Treatment: Transfer the aged material to a furnace for calcination. Heat to 550°C in air for 6 hours to remove the organic template and form the final mesoporous catalyst.

2. Catalytic Activity Testing

- Reactor Setup: Load the catalyst into a fixed-bed continuous flow reactor.

- Reaction Conditions: Feed a stream of H₂S gas over the catalyst at a space velocity of 1,200 h⁻¹. Ramp the temperature from 400°C to 800°C.

- Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify hydrogen formation and H₂S conversion.

Protocol 2: Low-Temperature Decomposition with Metal Chips and Sorbent

This protocol is based on a patent describing a modular system for low-temperature H₂S decomposition [5].

1. Reactor Configuration

- Construct a system of 6 to 12 sequentially installed modules. Load stainless steel chips (0.1-0.2 mm thick, 1.5-5.5 mm long) as the catalyst in designated modules, and γ-Al₂O₃ as the sulfur sorbent in others.

2. Reaction and Adsorption Cycle

- Process Conditions: Feed H₂S gas through the series of modules at a temperature between 0-35°C and a space velocity of 1 liter per hour per liter of catalyst (1 h⁻¹) for 3 to 48 hours.

- Function: The catalyst chips decompose H₂S into H₂ and gaseous sulfur, which is subsequently adsorbed by the γ-Al₂O₃ sorbent in the following modules.

3. Product Purification and Regeneration

- Gas Purification: Pass the hydrogen-rich gas stream from the final module through an ethanolamine solution to scrub any residual H₂S.

- Sorbent Regeneration: To recover elemental sulfur, regenerate the spent γ-Al₂O₃ sorbent by purging with nitrogen gas at 140-160°C, which desorbs the sulfur.

- Acid Gas Recovery: The H₂S desorbed from the ethanolamine solution can be recycled back to the inlet of the first module.

Workflow and Pathway Diagrams

The following diagrams outline the general workflows for the catalytic and photocatalytic decomposition of H₂S.

Diagram 1: Workflow for Catalytic Thermal Decomposition of H₂S

This diagram illustrates the key steps involved in the thermal catalytic decomposition process, integrating catalyst synthesis, reaction, and product handling.

Diagram 2: Mechanism of Photocatalytic H₂S Decomposition

This diagram shows the general mechanism of H₂S decomposition on a semiconductor photocatalyst, highlighting the generation of charge carriers and the surface redox reactions.

Key Technical and Safety Considerations

For researchers attempting to work with H₂S decomposition processes, several critical factors must be considered:

- Thermodynamic Limitations: The H₂S decomposition reaction is equilibrium-limited, requiring high temperatures for significant conversion in a single pass. Strategies like product removal (e.g., sulfur sorption) or using membrane reactors can shift the equilibrium [1] [5].

- Catalyst Deactivation: A major challenge is catalyst deactivation due to sulfur poisoning, where sulfur species strongly adsorb on active sites. Catalyst design focuses on materials that can either incorporate sulfur into their structure (forming stable sulfides) or be easily regenerated [3] [4].

- Safety Protocols: Hydrogen sulfide is an extremely toxic and flammable gas. All experiments must be conducted in a well-ventilated fume hood or within a fully enclosed gas manifold system equipped with continuous H₂S monitoring and alarm systems. Personnel require thorough training in handling toxic gases and the use of appropriate personal protective equipment (PPE).

Research Gaps and Future Directions

The current literature reveals a significant opportunity for the development of This compound (S₈) or other polysulfide (Sₓ²⁻) mediated catalytic cycles. Future research could focus on:

- Designing catalysts that can channel sulfur atoms into specific, soluble ring structures like this compound for easier separation.

- Investigating the kinetics and mechanisms of S-S bond formation and rearrangement on catalyst surfaces.

- Exploring the potential of liquid-phase reaction systems that can dissolve intermediate sulfur allotropes.

References

- 1. Existing and Promising Technologies for Hydrogen ... | CoLab Sulfide [colab.ws]

- 2. Photochemical Decomposition of Hydrogen | IntechOpen Sulfide [intechopen.com]

- 3. Production by Hydrogen Using... Hydrogen Sulfide Decomposition [link.springer.com]

- 4. production via H over activated carbon... | CoLab 2 H 2 S decomposition [colab.ws]

- 5. WO2017026914A1 - Method of low-temperature... - Google Patents [patents.google.com]

octathiocane use in lithium-sulfur batteries

Operational Principles and Challenges

The high theoretical energy density of Li-S batteries stems from a multi-step conversion reaction between sulfur and lithium.

Reaction Mechanism of Sulfur (S₈)

The discharge process involves the reduction of cyclic S₈ molecules through a series of reversible steps [1]:

- Formation of Long-Chain Polysulfides: S₈ is lithiated to form soluble lithium polysulfides (Li₂S₈, then Li₂S₆ and Li₂S₄).

- Precipitation of Short-Chain Sulfides: Further lithiation converts Li₂S₄ into solid, short-chain lithium sulfide (Li₂S and Li₂S₂), which precipitates on the electrode.

This process is reversed during charging. The accompanying diagram illustrates this complex reaction pathway.

Diagram 1: The multi-step conversion reaction of the sulfur cathode during battery cycling, involving soluble polysulfide intermediates.

Key Technical Challenges

The transformation of S₈ creates several significant challenges [2] [1] [3]:

- Polysulfide Shuttle Effect: Soluble long-chain polysulfides (Li₂S₈, Li₂S₆, Li₂S₄) migrate between the cathode and anode, leading to active material loss, low Coulombic efficiency, and rapid capacity fade.

- Low Intrinsic Conductivity: Sulfur (S₈) and the final discharge products (Li₂S₂, Li₂S) are electronic insulators, requiring conductive additives for practical use.

- Significant Volume Expansion: The conversion from S₈ to Li₂S involves a ~80% volume change, which can cause mechanical degradation of the cathode structure.

Detailed Experimental Protocols

Overcoming these challenges requires precise material synthesis and cell assembly techniques. The following workflow outlines the key stages in fabricating a Li-S battery cathode.

Diagram 2: A generalized workflow for the fabrication of a lithium-sulfur battery cathode and cell assembly.

Protocol 1: Synthesis of Sulfur-Carbon Composite Cathodes

The synthesis method significantly impacts sulfur distribution and electrochemical performance [4]. The table below compares four common immobilization techniques using acetylene black (AB) as a carbon host.

Table 1: Comparison of sulfur immobilization techniques on a commercial carbon host (Acetylene Black).

| Method | Brief Description | Key Outcomes (for AB@S) |

|---|---|---|

| Ball Milling (BM) | Mechanical mixing and infiltration of sulfur and carbon host by high-energy ball milling. | Most balanced performance. Initial discharge capacity: 816 mAh g⁻¹ at 0.1C. Capacity retention after cycling: 68% [4]. |

| Melt Diffusion (MD) | Sulfur is melted and infused into the porous carbon host at elevated temperatures (≥155°C). | Capacity retention ~60%. Lower retention than BM but often easier to scale [4]. |

| Dissolution-Crystallization (DC) | Sulfur is dissolved in a solvent (e.g., CS₂), mixed with carbon, and then crystallized via solvent removal. | Capacity retention ~60%. Can achieve good sulfur distribution but involves hazardous solvents [4]. |

| Chemical Precipitation (ChP) | Sulfur is precipitated from a solution (e.g., Na₂S₂O₃ + acid) in the presence of the carbon host. | Lowest retention (~55%) in the cited study. May produce less uniform composites [4]. |

A specific composite cited in research involves a Sulfur/Polyacrylonitrile/Ketjen Black (S/PAN/KB) composite [5].

- Procedure:

- Mix sulfur, PAN, and KB in a weight ratio of 4:1:1.5.

- Use a ball-mill for homogenization.

- Heat-treat the mixture at 300°C for 3 hours in an argon atmosphere.

- Mechanism: During heat treatment, S-S bonds cleave and react with PAN to form a conjugated, conductive structure with thiyl radicals, which helps to immobilize sulfur and prevent the formation of soluble polysulfides [5].

Protocol 2: Electrode Fabrication and Cell Assembly

This protocol details the steps for fabricating a cathode and assembling a test cell [5].

Cathode Slurry Preparation:

- Composition: 80 wt% S/PAN/KB composite, 10 wt% conductive additive (e.g., Acetylene Black), 10 wt% binder (e.g., Polyvinylidene Fluoride, PVDF).

- Procedure: Disperse the components in a solvent like N-Methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

Electrode Fabrication:

- Coating: Deposit the slurry onto an aluminum foil current collector using the doctor blade technique.

- Drying: Dry the coated electrode sheet under vacuum at 60°C for 12 hours.

Cell Assembly (in an inert atmosphere glovebox):

- Configuration: Assemble the cathode, porous polypropylene separator (e.g., Celgard 2400), and lithium metal anode in a coin-cell or pouch-cell configuration.

- Electrolyte: Add a liquid electrolyte, for example, 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixture of 1,3-Dioxolane (DOL) and 1,2-Dimethoxyethane (DME).

- Electrolyte/Sulfur Ratio: A critical parameter. While lab-scale coin cells may use a high ratio (e.g., 30 µL mg⁻¹ of sulfur), practical pouch cells require much lower ratios [5].

Performance Characterization and Data

Evaluating the electrochemical performance is crucial for assessing the effectiveness of different materials and protocols.

Table 2: Electrochemical performance data from selected research studies.

| Cathode Material / Configuration | Initial Discharge Capacity | Cycle Life / Retention | Key Findings |

|---|---|---|---|

| S/PAN/KB Composite (Coin Cell) [5] | ~1,270 mAh g⁻¹ | ~70% after 150 cycles | Stable performance in half-cell configuration. |

| S/PAN/KB + Lithiated Graphite (Pouch Cell) [5] | ~1,500 mAh g⁻¹ | ~81% after 100 cycles | Li-metal-free full-cell with lithiated graphite anode shows improved stability and passed safety tests (overcharge, short circuit). |

| AB@S via Ball Milling [4] | 816 mAh g⁻¹ at 0.1C | 68% after cycling | Outperformed other sulfur infiltration methods (DC, MD, ChP) in capacity retention. |

Current Research and Advanced Directions

Research continues to advance Li-S technology by addressing fundamental degradation mechanisms and exploring new materials.

- Operando Analysis: Advanced techniques like synchrotron X-ray imaging and impedance spectroscopy are used to observe degradation processes (like lithium dendrite formation and sulfur crystallization) in real-time during cell operation [6].

- Solid-State Electrolytes: Replacing liquid electrolytes with solid alternatives (polymers, inorganic ceramics, composites) can physically block polysulfide shuttle and improve safety. Challenges remain in achieving high ionic conductivity at room temperature and stable interfaces [2].

- Alternative Cathode Materials: Organic sulfides (small molecules and polymers) are being investigated as they offer tunable structures and can circumvent the polysulfide dissolution problem [7].

Conclusion

Lithium-sulfur battery technology has progressed significantly through innovative cathode design, careful control of synthesis protocols, and advanced characterization. The choice of sulfur immobilization technique and cell assembly method directly impacts key performance metrics.

Future development relies on bridging the gap between lab-scale coin cells and practical high-energy-density pouch cells, with a focus on optimizing electrolyte quantity, increasing sulfur loading, and implementing stable lithium-metal-free anodes.

References

- 1. How Do Lithium - Sulfur Work? Batteries [azonano.com]

- 2. Frontiers | Research Progress of the Solid State Lithium - Sulfur ... [frontiersin.org]

- 3. vs Lithium Silicon: A Detailed Comparison Lithium Sulfur [ufinebattery.com]

- 4. Methodological insights into sulfur immobilization techniques on... [pubs.rsc.org]

- 5. Frontiers | Evaluating Sulfur -Composite Cathode Material with... [frontiersin.org]

- 6. - Lithium : Study uncovers key degradation insights sulfur batteries [techxplore.com]

- 7. Design of Organic Sulfides for Structural ... Lithium Sulfur Batteries [sciopen.com]

octathiocane applications material science organic synthesis

Understanding Octathiocane

This compound, more commonly known as cyclooctasulfur (S₈), is the most common and stable allotrope of sulfur at room temperature [1]. It forms vivid yellow, translucent crystals and consists of an eight-membered ring of sulfur atoms in a crown conformation [1].

An Emerging Application in Environmental Remediation

A significant application identified in the literature involves the prediction and recovery of this compound from Acid Mine Drainage (AMD) [2]. The process leverages machine learning to facilitate the recovery of a valuable resource from toxic waste.

Application Workflow The diagram below illustrates the key stages in this process, from data analysis to by-product recovery.

Key Correlations for Prediction Machine learning models identified several water quality parameters in AMD that are highly correlated with sulphate levels, which is crucial for predicting the potential yield of this compound [2].

| Predictive Parameter | Correlation with Sulphate (mg/L) |

|---|---|

| Iron (mg/L) | Strong positive linear correlation |

| Temperature (°C) | Highly correlated |

| Total Dissolved Solids (mg/L) | Highly correlated |

References

Application Notes and Protocols: Redox-Mediated Ring-Opening Polymerization of Octathiocane (Cyclooctasulfur, S₈)

Introduction and Chemical Background

Octasulfur (S₈), systematically known as cyclooctasulfur or octathiocane, is the most common and stable allotrope of elemental sulfur under standard conditions. It occurs widely in nature and serves as a major industrial chemical source. This cyclic molecule consists of eight sulfur atoms arranged in a crown-shaped structure with D4d symmetry and approximately 2.05 Å S–S bond lengths [1]. Octasulfur represents the final member of the thiocane heterocyclic series where all carbon atoms are substituted with sulfur atoms. It typically forms vivid yellow, translucent crystals with a molar mass of 256.48 g·mol⁻¹, melting at 119°C and boiling at 444.6°C [1]. The unique structural features and reactivity of octasulfur make it an intriguing candidate for ring-opening polymerization (ROP) processes, particularly through redox-mediated pathways that mimic biological disulfide exchange mechanisms.

The development of redox-mediated ring-opening polymerization (R³P) techniques for sulfur-containing monomers has gained significant attention in recent years due to the pervasive presence of disulfide bonds in biological systems and their importance in cellular regulation processes [2]. Unlike conventional ROP methods that often require high temperatures (up to 200°C) or metal catalysts, redox-mediated approaches offer a greener alternative that proceeds under mild conditions, typically at ambient temperature, with reduced energy consumption and improved safety profiles [2]. These methods leverage the reversible nature of disulfide bond formation and cleavage, enabling the synthesis of high molecular weight poly(disulfide) polymers with potential applications in biodegradable materials, drug delivery systems, and stimuli-responsive materials.

Mechanism of Radical Ring-Opening Redox Polymerization (R³P)

The Radical Ring-opening Redox Polymerization (R³P) mechanism represents a novel approach to polymerizing cyclic disulfide monomers, including octasulfur derivatives. This mechanism operates through a series of redox reactions that activate dormant disulfide bonds, enabling chain propagation under mild conditions. The R³P mechanism diverges significantly from traditional step-growth polycondensation, exhibiting characteristics of a chain-growth process with potential for living behavior, as evidenced by successful chain extension experiments and linear correlation between molecular weight and conversion [2].

The following diagram illustrates the proposed R³P mechanism for cyclic disulfide monomers:

Figure 1: R³P Mechanism for Cyclic Disulfide Monomers

The R³P mechanism initiates with thiolate anion formation through base-catalyzed deprotonation of thiol groups, followed by oxidation to generate thiyl radicals using hydrogen peroxide as the oxidant. These reactive intermediates undergo radical recombination to form cyclic dimers, which exist in equilibrium between their active diradical state and dormant disulfide form. In the active state, the diradical species can add to other disulfide bonds present in the system, leading to chain propagation. Each disulfide bond in the system serves as a potential site for addition or reopening, enabling exponential molecular weight growth at higher conversions [2]. This mechanism differs fundamentally from simple polycondensation, as it involves a radical-based chain growth process rather than stepwise condensation.

Experimental Data and Scouting Studies

Scouting Experiments for Reaction Optimization

Initial scouting experiments were conducted to determine the optimal reaction conditions for R³P of cyclic disulfide monomers. These studies systematically varied the molar ratios of the dithiol monomer (DODT), base (triethylamine, TEA), and oxidant (H₂O₂) to identify the minimum requirements for obtaining high molecular weight polymers. The experiments revealed that specific stoichiometric ratios are critical for successful polymerization, particularly emphasizing the importance of sufficient base and oxidant concentrations [2].

Table 1: Scouting Experiments for R³P Optimization [2]

| Experiment | DODT (mmol) | TEA (mmol) | H₂O₂ (mmol) | Initial Observations | Polymer Formation |

|---|---|---|---|---|---|

| E1 | 6.1 | 18.3 | 1.5 | No change | No |

| E2 | 6.1 | 18.3 | 3.1 | Viscous liquid | Limited |

| E3 | 6.1 | 18.3 | 6.1 | Sticky polymer | Yes |

| E4 | 6.1 | 12.2 | 1.5 | No change | No* |

| E5 | 6.1 | 12.2 | 3.1 + 13.2 | Rubbery polymer | Yes (Excellent) |

| E6 | 6.1 | 12.2 | 6.1 | Sticky polymer | Yes |

| E7 | 6.1 | 9.2 | 1.5 | No change | No* |

| E8 | 6.1 | 9.2 | 3.1 | Viscous liquid | Limited |

| E9 | 6.1 | 9.2 | 6.1 | Sticky polymer | Yes |

Note: Polymer formed after additional H₂O₂ was added (2.00 total molar equivalent to DODT).

The scouting experiments demonstrated that a minimum 1:2 molar ratio of DODT/TEA and DODT/H₂O₂ is required to obtain non-sticky, high molecular weight polymers [2]. Experiment E5, which utilized additional H₂O₂ (2.67 total molar equivalent to DODT), produced an opaque white, spherical mass with a layered surface and dense sponge-like texture that yielded a completely clear, colorless, rubbery, tack-free polymer after extraction and drying. This optimal formulation resulted in polymers with number-average molecular weights (Mₙ) exceeding 250,000 g/mol with narrow dispersity (Đ < 1.2) in under 2 hours with 90% conversion [2].

Characterization Data for Redox ROP Systems

Research on related redox-controlled ring-opening polymerization systems provides additional insights into the experimental parameters and outcomes for these controlled polymerization methodologies. While these systems focus on different monomer classes, they share fundamental principles with sulfur R³P, particularly regarding the redox-mediated control over chain propagation.

Table 2: Redox-Controlled ROP of ε-Caprolactone Using Ferrocene-Derived Acid Catalysts [3]

| Entry | Acid Catalyst | [CL]:[BnOH]:[FcXH]:[Ox] | Conversion | Mₙ,Theo (kg/mol) | Mₙ,Exp (kg/mol) | Đ |

|---|---|---|---|---|---|---|

| 1 | 1a | 100:1:1:1.2 | 52% | 6.0 | 5.6 | 1.15 |

| 2 | 1b | 100:1:1:1.2 | 36% | 4.1 | 3.2 | 1.14 |

| 3 | 1c | 100:1:1:1.2 | 45% | 5.9 | 4.9 | 1.15 |

| 6 | 1b | 100:1:1:1.2 (in DCM) | 35% | 4.1 | 4.0 | 1.07 |

| 10 | 1b | 200:1:1:1.2 | 49% | 11.3 | 10.9 | 1.26 |

| 11 | 1b | 100:1:2:2.4 | 65% | 7.5 | 6.3 | 1.13 |

The data demonstrates that redox-switchable catalysts based on ferrocenyl phosphonic and phosphinic acids can effectively control the ROP of cyclic esters when oxidized, with good agreement between theoretical and experimental molecular weights and low dispersity values (Đ typically 1.07-1.15) [3]. These systems provide temporal control over polymerization through reversible oxidation and reduction of the ferrocenyl moiety, which modulates the catalyst acidity. The ability to precisely control chain growth through external stimuli represents a significant advancement in polymer synthesis methodology, with particular relevance to the development of advanced biomaterials.

Detailed Experimental Protocol for R³P of Octasulfur Derivatives

Materials and Equipment

Materials:

- Octasulfur (S₈, ≥99.9%, Sigma-Aldrich) or 3,6-dioxa-1,8-octanedithiol (DODT, 95%, Sigma-Aldrich)

- Triethylamine (TEA, ≥99.5%, purified by redistillation)

- Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution, diluted to 3% with deionized water)

- Methanol (HPLC grade)

- Acetone (ACS reagent grade)

- Deionized water (18.2 MΩ·cm resistivity)

Equipment:

- 20 mL glass scintillation vials with PTFE-lined caps

- Magnetic stirrer and stir bars

- Analytical balance (±0.1 mg accuracy)

- Nitrogen purge system

- Ultrasonic bath

- Rotary evaporator with temperature-controlled water bath

- Aluminum pans (5.1 cm diameter) for product drying

Step-by-Step Procedure

Reaction Setup:

- Weigh 6.1 mmol (1.00 g) of octasulfur or DODT monomer into a 20 mL scintillation vial.

- Add 12.2 mmol (1.74 mL) of triethylamine to the vial.

- Cap the vial and mix the contents using a vortex mixer for 30 seconds until a homogeneous mixture is obtained.

- Purge the headspace with nitrogen for 1 minute to eliminate oxygen.

Oxidation and Polymerization:

- Slowly add 12.2 mmol (12.4 mL of 3% solution) of H₂O₂ dropwise to the reaction mixture while stirring magnetically at 500 rpm.

- Continue stirring at room temperature (22±2°C) for 2 hours.

- Monitor the reaction progress visually; the mixture should transition from translucent to opaque white with formation of a spherical polymeric mass.

Product Isolation:

- Carefully decant the liquid reaction mixture, leaving the polymeric product.

- Rinse the polymer with 10 mL of fresh deionized water, followed by 10 mL of methanol.

- Add 15 mL of acetone to extract residual water and soak the polymer for 1 hour.

- Decant the acetone and repeat the soaking process until the polymer becomes translucent.

Drying and Storage:

- Transfer the purified polymer to an aluminum pan.

- Dry overnight under vacuum (10 mmHg) at room temperature.

- Store the final product in a desiccator protected from light.

Characterization Methods

Molecular Weight Determination:

- Analyze polymer samples by gel permeation chromatography (GPC) with a multiangle light scattering (MALS) detector.

- Use HPLC-grade THF as the mobile phase at a flow rate of 1.0 mL/min.

- Calculate number-average molecular weight (Mₙ), weight-average molecular weight (M𝔴), and dispersity (Đ).

Structural Analysis:

- Perform ¹H-NMR spectroscopy in CDCl₃ to verify chemical structure and end-group composition.

- Utilize MALDI-ToF MS analysis of residual reaction mixtures to identify cyclic oligomers.

- Employ homodecoupling ¹H NMR to confirm stereoregularity and detect epimerization.

Thermal Properties:

- Determine melting transitions and thermal stability by differential scanning calorimetry (DSC) under nitrogen atmosphere.

- Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min from 25°C to 600°C.

The following workflow diagram illustrates the complete R³P experimental procedure:

Figure 2: R³P Experimental Workflow

Applications and Future Perspectives

The development of redox-mediated ring-opening polymerization techniques for octasulfur and related cyclic disulfides opens exciting possibilities for advanced material design, particularly in the biomedical field. Poly(disulfide) polymers synthesized through R³P methodology offer unique advantages for drug delivery applications due to their ability to undergo reversible disulfide exchange under physiological conditions [2]. This property enables environment-specific biodegradation through the glutathione reductase system present in cells, making these materials ideal for stimuli-responsive drug release systems.

Beyond biomedical applications, these polymers show promise in green polymer chemistry and sustainable material design. The R³P process itself adheres to multiple principles of green chemistry: it proceeds at ambient temperatures, reducing energy consumption; utilizes easily separable and recyclable catalysts (TEA); and generates aqueous waste streams containing only water and disulfide oligomers without residual halogenated compounds or metal catalysts [2]. The ability to produce high molecular weight polymers (Mₙ > 250,000 g/mol) with narrow dispersity (Đ as low as 1.15) in under 2 hours makes this an industrially viable approach to functional polymer synthesis.

Future research directions should focus on expanding the monomer scope to include functionalized cyclic disulfides that introduce tailored side-chain functionalities, enabling fine-tuning of material properties. Additionally, the development of electrochemical control over polymerization, similar to that demonstrated with ferrocene-derived catalysts for lactone ROP [3], could provide enhanced temporal control and enable the synthesis of complex block copolymer architectures. The integration of photoredox catalysis approaches, as demonstrated in the ring-opening polymerization of O-carboxyanhydrides [4], may further expand the capabilities of sulfur R³P by enabling spatial control over polymerization through light irradiation.

Conclusion